N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide
Description
Historical Context of Pyrimidine-Sulfonamide Hybrid Compounds in Medicinal Chemistry
Pyrimidine-sulfonamide hybrids emerged as a strategic response to the limitations of early sulfonamide-based therapeutics, which were primarily restricted to antibacterial applications. The integration of pyrimidine, a heterocyclic aromatic ring prevalent in nucleic acids and coenzymes, introduced new opportunities for targeting enzymatic and signaling pathways. For instance, sulfonamide derivatives gained prominence in the mid-20th century for their diuretic and antiglaucoma properties, but their utility expanded with the incorporation of pyrimidine scaffolds to enhance binding affinity and metabolic stability.
The evolution of this compound reflects broader trends in hybrid drug design. Early analogs, such as pyrimidine–sulfonamide hybrids targeting heat shock protein 90 (Hsp90), demonstrated nanomolar-level inhibitory activity against cancer cell lines, validating the hybrid approach. These advancements were facilitated by innovations in synthetic chemistry, including regioselective coupling reactions and computational modeling, which enabled precise structural optimization.
Table 1: Milestones in Pyrimidine-Sulfonamide Hybrid Development
Significance in Contemporary Drug Discovery Research
The structural complexity of this compound enables multitarget engagement, a critical advantage in treating multifactorial diseases like cancer. The pyrimidine moiety interacts with ATP-binding pockets of kinases, while the sulfonamide group facilitates hydrogen bonding with residues in protein interfaces. For example, analogs of this compound have shown dual inhibition of BRAF^V600E^ and CRAF kinases, achieving IC~50~ values comparable to sorafenib (490–840 nM).
Furthermore, the compound’s ethylamino side chain enhances membrane permeability, as evidenced by its activity in cell-based assays against drug-resistant lines such as H2228 and Karpas299. This adaptability is underscored by its role as an intermediate in synthesizing advanced therapeutics like ceftolozane, a cephalosporin antibiotic. The hybrid’s modular architecture also allows for rapid derivatization, enabling researchers to fine-tune pharmacokinetic properties without compromising efficacy.
Current Knowledge Gaps in Literature
Despite progress, several unanswered questions persist. First, the exact binding mode of this compound with less-characterized targets, such as ALK^L1196M^ mutants, remains speculative. Second, most studies focus on in vitro models, leaving a paucity of data on bioavailability and tissue distribution in mammalian systems. Third, the compound’s potential off-target effects on non-kinase proteins, such as carbonic anhydrases, are underexplored, raising concerns about selectivity.
Additionally, synthetic challenges limit large-scale production. While the coupling of pyrimidine and sulfonamide precursors is well-established, achieving enantiomeric purity in intermediates like 2-(ethylamino)propyl derivatives requires further optimization. These gaps hinder the translation of preclinical findings into clinical trials.
Research Objectives and Theoretical Framework
Future research should prioritize three objectives: (1) elucidating the structural determinants of target specificity using cryo-electron microscopy and molecular dynamics simulations; (2) developing scalable synthetic routes with green chemistry principles to reduce reliance on toxic solvents; and (3) evaluating synergistic effects with immunotherapies to address tumor microenvironment complexity.
The theoretical framework for these studies is rooted in fragment-based drug design, where the pyrimidine and sulfonamide fragments serve as building blocks for combinatorial libraries. Density functional theory (DFT) calculations can predict electronic effects of substituents on binding energy, guiding rational modifications. For instance, fluorination at the pyridine ring’s para-position may enhance metabolic stability without altering target affinity.
Table 2: Proposed Research Phases
| Phase | Focus Area | Expected Outcome |
|---|---|---|
| I | Target validation | Identification of primary vs. off-target interactions |
| II | ADMET profiling | Data on hepatic clearance and plasma protein binding |
| III | In vivo efficacy | Tumor growth inhibition rates in xenograft models |
Properties
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-3-16-13-9-14(20-11(2)19-13)17-7-8-18-23(21,22)12-5-4-6-15-10-12/h4-6,9-10,18H,3,7-8H2,1-2H3,(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXAZELEXOWCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNS(=O)(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide is a compound of significant interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring with a sulfonamide group, which is known for its ability to interact with various biological targets. The molecular formula is , and it possesses a molecular weight of 320.40 g/mol. The structural representation includes an ethylamino substitution on the pyrimidine ring, enhancing its pharmacological profile.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Ring : This is achieved through the reaction of 2-methylpyrimidine-4-amine with ethylamine.
- Sulfonamide Group Introduction : The pyrimidine derivative is then reacted with a sulfonyl chloride to introduce the sulfonamide functionality.
- Final Coupling Reaction : The compound is completed by coupling with an appropriate amine to form the final sulfonamide product.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound has notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth, particularly against Gram-positive bacteria.
Anticancer Properties
The compound has shown promise in anticancer research, specifically in inhibiting cancer cell proliferation. Mechanistic studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways, particularly those involving protein kinases.
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory responses and cancer progression.
- Receptor Modulation : The compound can bind to various receptors, altering their activity and leading to downstream effects on cell signaling.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives containing pyrimidine and sulfonamide groups have shown effectiveness against various bacterial strains. Research indicates that the incorporation of ethylamino and pyridine moieties enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .
1.2 Anticancer Properties
The pyrimidine derivatives have been extensively studied for their anticancer activities. Research has highlighted that compounds similar to N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . In vitro studies have shown that these compounds can effectively reduce cell viability in several cancer cell lines.
Insecticidal Applications
Compounds resembling this compound have been evaluated for their insecticidal properties. A study reported that similar thienylpyridyl derivatives exhibited significant larvicidal activity against pests such as the oriental armyworm and diamondback moth, with lethality rates reaching up to 100% at certain concentrations . This suggests potential applications in agricultural pest management.
Case Studies and Experimental Findings
Synthetic Pathways
The synthesis of this compound involves several steps, typically starting from commercially available pyridine and pyrimidine derivatives. The reaction conditions often include:
- Formation of the Pyrimidine Core : Utilizing ethylamine to modify existing pyrimidine structures.
- Sulfonamide Coupling : Reacting the synthesized pyrimidine with sulfonamide under acidic or basic conditions to form the final product.
- Purification : Employing techniques such as recrystallization or chromatography to achieve high purity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound shares structural homology with kinase inhibitors such as Dasatinib (BMS-354825, CAS-302962-49-8), a clinically approved antineoplastic agent . Below is a comparative analysis:
Mechanistic and Pharmacological Implications
Pyrimidine Core: Both compounds utilize a 2-methylpyrimidine scaffold, a common feature in kinase inhibitors.
Linker and Terminal Groups :
- The ethylenediamine bridge in the target compound may confer conformational flexibility, whereas Dasatinib’s rigid thiazolecarboxamide linker likely enhances binding specificity.
- The pyridine-3-sulfonamide terminal group could improve aqueous solubility relative to Dasatinib’s hydrophobic 2-chloro-6-methylphenyl group, though this may come at the cost of reduced membrane permeability.
Bioavailability: Dasatinib’s piperazinyl group contributes to its high oral bioavailability by improving solubility in physiological pH conditions. The target compound’s ethylamino group, while less polar, might require formulation optimization for comparable absorption.
Limitations of Current Evidence
The provided evidence focuses solely on Dasatinib, and direct pharmacological data for the target compound are absent. Further studies are needed to validate its kinase inhibition profile, toxicity, and efficacy.
Q & A
Q. What are the recommended synthetic routes for N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of pyrimidine-sulfonamide derivatives often involves coupling aromatic sulfonyl chlorides with amine-containing intermediates. For this compound, an improved method using 3-picoline or 3,5-lutidine as a base enhances reaction efficiency by reducing side products and accelerating coupling kinetics . Statistical Design of Experiments (DoE) methodologies, such as factorial designs, can systematically optimize reaction parameters (e.g., temperature, stoichiometry, solvent polarity) to maximize yield while minimizing experimental iterations .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine X-ray crystallography (for precise bond-length and angle determination) with NMR spectroscopy (to confirm proton environments and substituent orientation) . Computational tools like Density Functional Theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) and predict reactive sites. PubChem-derived SMILES and InChI identifiers enable reproducible computational workflows .
Q. What functional groups in this compound are critical for its biochemical interactions, and how can their roles be validated experimentally?
- Methodological Answer : The pyrimidine core , sulfonamide linker , and ethylamino side chain are key functional groups. Structure-activity relationship (SAR) studies can validate their roles:
- Selective alkylation/derivatization of the ethylamino group to assess impact on binding affinity.
- Isothermal titration calorimetry (ITC) to quantify thermodynamic interactions with target proteins .
Advanced Research Questions
Q. How can computational chemistry be integrated into experimental design to study this compound’s reactivity and stability?
- Methodological Answer : Implement the ICReDD framework , which integrates quantum chemical calculations (e.g., reaction path searches) with machine learning to predict optimal reaction conditions. For example, transition-state modeling can identify kinetic bottlenecks, while feedback loops between experimental data and computational refinements improve predictive accuracy .
Q. What strategies are effective for resolving contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurities. Use:
- High-resolution mass spectrometry (HRMS) and HPLC purity checks to verify compound integrity .
- Meta-analysis of published data to identify confounding variables (e.g., solvent polarity, cell-line specificity).
- Molecular docking simulations to reconcile divergent binding modes observed in crystallography vs. biochemical assays .
Q. How can researchers optimize reaction conditions for scale-up while maintaining yield and purity?
- Methodological Answer : Apply CRDC subclass RDF2050108 (Process control and simulation) to model large-scale synthesis. Key steps:
Q. What advanced techniques are suitable for analyzing the compound’s interaction with biological targets?
- Methodological Answer : Beyond standard assays, employ:
- Surface plasmon resonance (SPR) for real-time kinetic analysis of binding events.
- Cryo-electron microscopy (cryo-EM) to visualize compound-induced conformational changes in protein targets .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s metabolic stability be addressed?
- Methodological Answer : Discrepancies may stem from differences in metabolic assay systems (e.g., liver microsomes vs. in vivo models). Resolve by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
